髓鞘脂蛋白(139-151)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

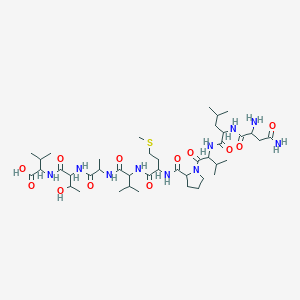

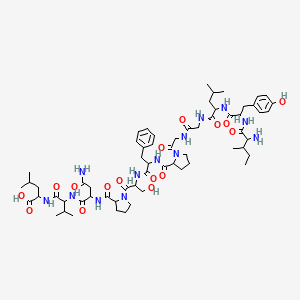

[SER140]-PLP(139-151) 是一种源自髓鞘脂蛋白的肽段。 该化合物以其在小鼠中诱导急性自身免疫性脑脊髓炎的作用而闻名,使其成为神经学研究中的宝贵工具 . [SER140]-PLP(139-151) 的分子式为 C72H104N20O17,分子量为 1521.8 .

科学研究应用

[SER140]-PLP(139-151) 在科学研究中具有广泛的应用:

神经学研究: 它用于诱导动物模型中的实验性自身免疫性脑脊髓炎 (EAE),作为多发性硬化的模型.

免疫学: 该化合物有助于研究免疫反应以及髓鞘蛋白在自身免疫性疾病中的作用.

药物开发: 它用于开发和测试针对神经系统疾病的潜在治疗剂.

蛋白质相互作用研究: [SER140]-PLP(139-151) 用于研究髓鞘蛋白与其他细胞成分之间的相互作用.

作用机制

[SER140]-PLP(139-151) 通过模拟髓鞘脂蛋白的一个片段来发挥其作用。当引入生物体后,它会触发自身免疫反应,导致脑脊髓炎的发展。 分子靶标包括 T 细胞和免疫系统的其他成分,它们将肽识别为外源抗原并启动炎症反应 .

生化分析

Biochemical Properties

Proteolipid protein (139-151) interacts with various biomolecules, including enzymes and proteins. It is a specific T cell line and 3 of 4 T cell clones respond strongly to Proteolipid protein (139-151) in in vitro proliferative assays .

Cellular Effects

Proteolipid protein (139-151) has significant effects on various types of cells and cellular processes. It influences cell function by inducing severe clinical and histological EAE .

Molecular Mechanism

The molecular mechanism of Proteolipid protein (139-151) involves its binding interactions with biomolecules and changes in gene expression. It is used to induce experimental autoimmune encephalomyelitis (EAE) through its interaction with specific T cells .

Temporal Effects in Laboratory Settings

Over time, Proteolipid protein (139-151) shows consistent effects in laboratory settings. It maintains its stability and does not degrade significantly .

Dosage Effects in Animal Models

In animal models, the effects of Proteolipid protein (139-151) vary with different dosages. It induces severe clinical and histological EAE, an animal model of multiple sclerosis .

准备方法

合成路线及反应条件

[SER140]-PLP(139-151) 是利用固相多肽合成 (SPPS) 合成的,这是一种常用于生产多肽的方法。合成过程涉及将受保护的氨基酸依次添加到固定在固相树脂上的不断生长的肽链上。 反应条件通常包括使用偶联试剂,如 N,N’-二异丙基碳二酰胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成 .

工业生产方法

[SER140]-PLP(139-151) 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化的多肽合成仪通常用于提高效率和产量。 最终产品通过高效液相色谱 (HPLC) 纯化,以确保高纯度,通常大于 95% .

化学反应分析

反应类型

[SER140]-PLP(139-151) 主要经历肽键形成和断裂反应。它还可以参与氧化和还原反应,具体取决于特定氨基酸残基的存在。

常见试剂和条件

氧化: 过氧化氢 (H2O2) 或碘 (I2) 等试剂可用于氧化甲硫氨酸或半胱氨酸残基。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂用于还原二硫键。

主要形成的产物

相似化合物的比较

类似化合物

PLP(139-151): [SER140]-PLP(139-151) 的母体肽。

MBP(84-104): 源自髓鞘碱性蛋白的肽段,也用于自身免疫研究。

MOG(35-55): 源自髓鞘少突胶质细胞糖蛋白的肽,是多发性硬化研究中的另一个靶标.

独特性

[SER140]-PLP(139-151) 由于其特定的序列和诱导动物模型中强烈的自身免疫反应的能力而具有独特性。 这使其在研究自身免疫性疾病的机制和测试潜在的治疗干预措施方面特别有价值 .

属性

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIBUOXNUPHALR-UVIWMAFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104N20O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1521.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PLP 139-151 interact with the immune system to induce EAE?

A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]

Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?

A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []

Q3: What is the amino acid sequence of PLP 139-151?

A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.

Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?

A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.

Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?

A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.

Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?

A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.

- Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []

- Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]

- Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]

Q7: Are there any sex-based differences in the immune response to PLP 139-151?

A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)

![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)

![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)